molecular formula C25H32N2O3S B12494695 N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B12494695
M. Wt: 440.6 g/mol
InChI Key: YWGSHVBHYQVIGZ-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that combines cyclohexene, dimethylphenyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps. One common method includes the reaction of cyclohexene with ethylamine under acidic conditions to form the intermediate 2-(1-cyclohexenyl)ethylamine . This intermediate is then reacted with 3,4-dimethylphenyl and 4-methylphenylsulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its combination of cyclohexene, dimethylphenyl, and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H32N2O3S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(3,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C25H32N2O3S/c1-19-9-13-24(14-10-19)31(29,30)27(23-12-11-20(2)21(3)17-23)18-25(28)26-16-15-22-7-5-4-6-8-22/h7,9-14,17H,4-6,8,15-16,18H2,1-3H3,(H,26,28)

InChI Key

YWGSHVBHYQVIGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CCCCC2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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